
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a synthetic compound characterized by its unique structure, which combines elements of isoquinoline, pyrazole, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone, a multi-step process is employed. The initial step often involves the formation of the 3,4-dihydroisoquinoline core through cyclization reactions of appropriate precursors under acidic or basic conditions.
The subsequent step typically involves the synthesis of the pyrazole ring, often through the reaction of hydrazines with 1,3-dicarbonyl compounds under reflux conditions. The final step comprises the condensation of the pyrazole derivative with the 3,4-dimethylphenyl-substituted pyrrole, often facilitated by a strong base and high temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of these reaction conditions to maximize yield and minimize production costs. Techniques such as microwave-assisted synthesis or continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, such as:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, which may alter the methanone group or the aromatic rings.
Reduction: Reduction reactions, typically with hydrogen or metal hydrides, can target the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can modify the aromatic and heterocyclic rings.
Common Reagents and Conditions
Reagents like N-bromosuccinimide (NBS) for bromination or lithium aluminum hydride (LiAlH4) for reduction are commonly used. Conditions often involve controlled temperature ranges and inert atmospheres to prevent side reactions.
Major Products
Products from these reactions vary, including alcohols, brominated derivatives, and various substituted aromatic compounds depending on the type and site of reaction.
Scientific Research Applications
In Chemistry
In chemistry, the compound serves as a versatile intermediate for creating complex molecular architectures. It's used in the synthesis of heterocyclic compounds which are crucial in many pharmaceuticals.
In Biology and Medicine
The biological activity of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is of significant interest. It could potentially act as an inhibitor for enzymes or as a ligand for certain receptors, making it valuable in drug discovery and development.
In Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor in the manufacturing of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with biological macromolecules such as proteins or nucleic acids. The molecular targets can include enzymes, receptors, or other cellular proteins where it may act through inhibition or modulation of activity, often involving binding to the active site or allosteric sites, leading to altered cellular pathways and responses.
Comparison with Similar Compounds
Compared to other similar compounds, such as those containing isoquinoline or pyrazole groups independently, this compound's uniqueness lies in its hybrid structure, which confers distinct properties and potential activities. Similar compounds include:
3,4-Dihydroisoquinoline derivatives
1-Phenylpyrazole derivatives
Pyrrole-substituted aromatics
This unique combination of functional groups in (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone allows for more complex interactions and potentially broader applications across various scientific fields.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-18-9-10-22(15-19(18)2)29-24(27-12-5-6-13-27)23(16-26-29)25(30)28-14-11-20-7-3-4-8-21(20)17-28/h3-10,12-13,15-16H,11,14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJSQVSPZOVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
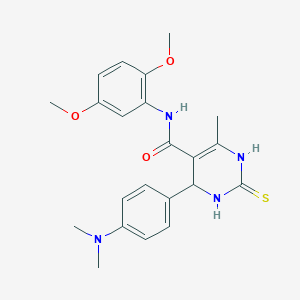
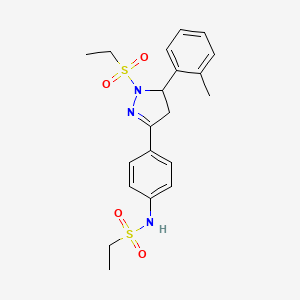
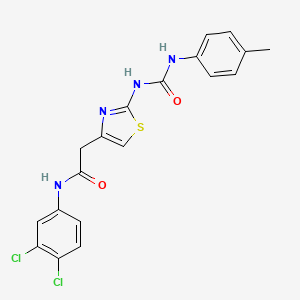
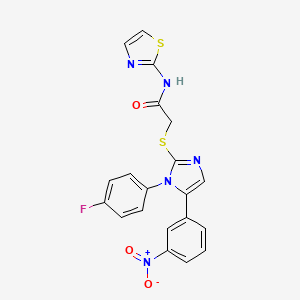
![methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2769763.png)
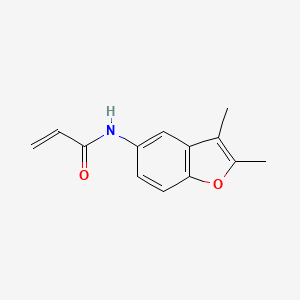
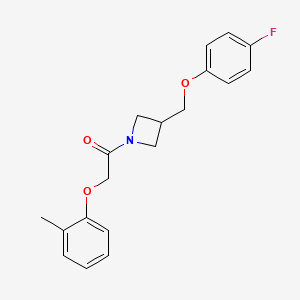
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2769770.png)

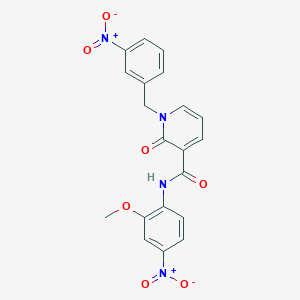
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2769773.png)
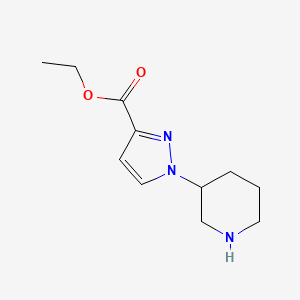
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2769780.png)
![1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2769781.png)
